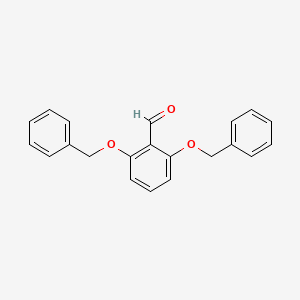

2,6-Bis-benzyloxybenzaldehyde

Description

2,6-Bis-benzyloxybenzaldehyde is a benzaldehyde derivative featuring two benzyloxy (OCH₂C₆H₅) groups at the 2- and 6-positions of the aromatic ring. This substitution pattern imparts steric bulk and electron-donating effects, influencing its physical properties (e.g., melting point, solubility) and chemical reactivity. The compound is often utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of complex molecules where protecting hydroxyl groups is critical.

Properties

CAS No. |

25983-53-3 |

|---|---|

Molecular Formula |

C21H18O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

2,6-bis(phenylmethoxy)benzaldehyde |

InChI |

InChI=1S/C21H18O3/c22-14-19-20(23-15-17-8-3-1-4-9-17)12-7-13-21(19)24-16-18-10-5-2-6-11-18/h1-14H,15-16H2 |

InChI Key |

HODTWSSKUTVXMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2,6-Dichlorobenzaldehyde

Structural and Molecular Comparison

2,6-Dichlorobenzaldehyde (C₇H₄Cl₂O, MW 175.01 g/mol) shares the 2,6-disubstitution pattern with 2,6-bis-benzyloxybenzaldehyde but replaces benzyloxy groups with electron-withdrawing chlorine atoms. Key differences include:

- Steric Profile : Benzyloxy groups introduce significant steric hindrance, which may reduce reactivity in nucleophilic additions compared to the smaller chloro substituents.

Spectroscopic Data The IR spectrum of 2,6-dichlorobenzaldehyde () includes peaks for the aldehyde C=O stretch (expected ~1700 cm⁻¹, though exact values are unspecified) and C-Cl vibrations. Notably, the provided IR data lack molar absorptivity due to undefined concentrations .

Other Benzaldehyde Derivatives

While describes 6-chloro-7-cyano-3-(2-hydroxybenzylidene)-1-methylhydrazino-1,1-dioxo-1,4,2-benzodithiazine, its structural dissimilarity limits direct comparison. However, its synthesis from 2-hydroxybenzaldehyde underscores the importance of substitution patterns in directing reactivity. For example:

- Ortho-Substitution : Both 2,6-bis-benzyloxybenzaldehyde and 2-hydroxybenzaldehyde (precursor in ) feature ortho substituents, which influence regioselectivity in condensation reactions .

Data Table: Comparative Analysis

Research Findings and Implications

Substituent Electronic Effects: Chloro substituents (2,6-dichlorobenzaldehyde) increase the aldehyde's electrophilicity, favoring nucleophilic attack in reactions like aldol condensation. Benzyloxy groups, in contrast, may slow such reactions due to steric and electronic shielding . Benzyloxy groups enhance solubility in non-polar solvents, whereas chloro derivatives exhibit higher polarity, aligning with their use in polar aprotic media .

Synthetic Utility :

- The steric bulk of 2,6-bis-benzyloxybenzaldehyde makes it a candidate for protecting hydroxyl groups in multi-step syntheses, akin to how 2-hydroxybenzaldehyde derivatives are used in heterocycle formation (e.g., ) .

Spectroscopic Limitations :

- While IR data for 2,6-dichlorobenzaldehyde are available, the absence of concentration parameters limits quantitative analysis . Similar challenges would apply to characterizing 2,6-bis-benzyloxybenzaldehyde.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.